Field: This application falls under the field of Cancer Research .
Summary of the Application: BMS-536924 is identified as a potent inhibitor of the IGF-1 receptor, which plays a critical role in mitogenesis and survival in a variety of human tumor cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .
Methods of Application: The compound is applied in vitro and in vivo to inhibit the IGF-1 receptor . It is used in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .
Results or Outcomes: In vivo, BMS-536924 inhibits tumor growth in an IGF-1R-dependent tumor model as well as in a broad range of human tumor xenografts .
Field: This application falls under the field of Inflammatory Bowel Disease (IBD) Research .
Summary of the Application: BMS-536924 has been identified as a promising anti-inflammatory agent in the research of Inflammatory Bowel Disease (IBD), which encompasses ulcerative colitis (UC) and Crohn’s disease (CD) .
Methods of Application: The compound is used in drug repositioning efforts and the utilization of cellular models to investigate the co-target gene signatures of GR and TET2 in IBD .
Results or Outcomes: The research has enriched the understanding of IBD’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .
Field: This application falls under the field of Cellular Biology .
Summary of the Application: BMS-536924 is a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells .
Methods of Application: The compound is applied in vitro and in vivo to reverse the transformation of human mammary epithelial cells .
Results or Outcomes: BMS-536924 has been shown to completely reverse all measures of transformation in vitro and reducing xenograft tumor burden in vivo .
Field: This application falls under the field of Breast Cancer Research .
Summary of the Application: BMS-536924 has been identified as a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .
Field: This application falls under the field of Glioma Research .
Summary of the Application: BMS-536924 has been identified as a promising anti-cancer agent in the research of glioma, especially TMZ-resistant glioma .
Results or Outcomes: The research has enriched the understanding of glioma’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .
BMS-536924 is a small molecule inhibitor specifically designed to target the insulin-like growth factor receptor (IGF-1R) and insulin receptor. It is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of these receptors, thereby inhibiting their kinase activity. The compound has shown promise in preclinical studies for its anticancer properties, particularly against various types of tumors that exhibit aberrant IGF-1R signaling.
BMS-536924 functions primarily through the inhibition of tyrosine phosphorylation events mediated by IGF-1R and insulin receptor signaling pathways. The chemical structure of BMS-536924 can be represented as 1H-benzoimidazol-2-yl-1H-pyridin-2-one. Its mechanism involves blocking the phosphorylation of downstream signaling proteins, which are crucial for cell proliferation and survival in cancer cells .
BMS-536924 has demonstrated significant biological activity in various cancer models. It inhibits cell proliferation, induces apoptosis, and can reverse the transformed phenotype of cancer cells. In vitro studies have shown that BMS-536924 effectively blocks migration and invasion in breast cancer cell lines, such as MCF7 and CD8-IGF-IR-MCF10A cells. Furthermore, it has been reported to cause a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, indicating its potential to halt cell division .
BMS-536924 has primarily been explored for its potential applications in oncology, particularly for cancers characterized by overactive IGF signaling pathways. Its applications include:
Research has indicated that BMS-536924 may face challenges related to drug resistance mechanisms in cancer therapy. Notably, studies have shown that the breast cancer resistance protein (BCRP) can efflux BMS-536924 from cells, reducing its intracellular concentration and effectiveness. This suggests that understanding the expression levels of BCRP may be critical for predicting tumor responses to BMS-536924 treatment .
BMS-536924 belongs to a class of compounds that target IGF receptors. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Target(s) | Unique Features |
---|---|---|
BMS-554417 | IGF1R/Insulin Receptor | Dual inhibitor with pro-apoptotic activity; less potent than BMS-536924 |
BMS-754807 | IGF1R/Insulin Receptor | Pyrrolotriazine derivative; different mechanism of action and resistance profile |
Linsitinib | IGF1R/Insulin Receptor | Clinical candidate with broader application but different selectivity |
Ganitumab | IGF1R | Monoclonal antibody; targets extracellular domain rather than kinase activity |
BMS-536924 is unique due to its oral bioavailability and specific inhibition profile against both IGF1R and insulin receptors, making it a valuable candidate for therapeutic development in cancers driven by these pathways .
The molecular formula of BMS-536924 is C₂₅H₂₆ClN₅O₃, corresponding to a molecular weight of 479.96 g/mol. The compound features a stereochemically defined center at the 2S position of the 2-hydroxyethyl side chain, which is critical for its biological activity. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one.
The stereochemical configuration plays a fundamental role in the compound's receptor binding affinity and selectivity. The S-configuration at the hydroxyl-bearing carbon ensures optimal spatial orientation for interaction with the adenosine triphosphate binding pocket of the target kinases. This stereochemical specificity has been confirmed through extensive structure-activity relationship studies that demonstrate reduced potency with alternative stereochemical arrangements.
The compound contains multiple nitrogen-containing heterocycles, including a morpholine ring, a benzimidazole core, and a pyridinone moiety. These structural elements contribute to the compound's overall three-dimensional architecture and are essential for maintaining appropriate binding interactions with both insulin receptor and insulin-like growth factor-1 receptor.
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₆ClN₅O₃ |
Molecular Weight | 479.96 g/mol |
Chemical Abstracts Service Number | 468740-43-4 |
Stereochemical Configuration | (2S) |
Chiral Centers | 1 |
BMS-536924 represents a novel small-molecule inhibitor that demonstrates dual specificity against both the insulin-like growth factor-1 receptor and insulin receptor kinase domains [1] [2]. The compound exhibits potent inhibitory activity with half-maximal inhibitory concentration values of 100 nanomolar against insulin-like growth factor-1 receptor and 73 nanomolar against insulin receptor [2] [3]. This dual inhibition profile distinguishes BMS-536924 from other kinase inhibitors that typically demonstrate selectivity for a single receptor type [4].
The molecular basis of BMS-536924's dual inhibition lies in its chemical structure, which consists of a benzimidazole-pyridinone scaffold that enables interaction with the conserved adenosine triphosphate-binding sites of both receptor kinases [1] [27]. The compound's systematic name, 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, reflects its complex heterocyclic structure that facilitates high-affinity binding to receptor tyrosine kinases [2] [5].
Mechanistic studies demonstrate that BMS-536924 effectively inhibits receptor autophosphorylation in both insulin-like growth factor-1 receptor and insulin receptor systems [2] [6]. Treatment with BMS-536924 results in dose-dependent inhibition of receptor phosphorylation, with complete receptor inhibition observed at concentrations of 1 micromolar [13] [30]. The compound maintains its inhibitory activity for extended periods, retaining the ability to suppress insulin-like growth factor-1 receptor phosphorylation for up to 48 hours following initial treatment [13] [30].
BMS-536924 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the kinase active site [7] [8]. This competitive mechanism ensures that the compound's inhibitory activity is dependent on adenosine triphosphate concentrations, with higher adenosine triphosphate levels requiring proportionally higher inhibitor concentrations to achieve equivalent inhibition [7] [12].
The binding kinetics of BMS-536924 demonstrate rapid association with target receptors, with maximal inhibition of phosphorylated insulin-like growth factor-1 receptor observed as early as 10 minutes following incubation [13] [30]. The compound exhibits sustained binding characteristics, maintaining receptor inhibition for extended periods without requiring continuous presence in the culture medium [13] [30].
Selectivity profiling studies reveal that BMS-536924 demonstrates high specificity for its primary targets while maintaining minimal activity against other kinases [10] [11]. Comprehensive kinase panel screening indicates that the compound shows negligible inhibitory activity against protein kinase B (also known as Akt1) and mitogen-activated protein kinases 1 and 2 [30] [36]. This selectivity profile supports the compound's utility as a research tool for investigating insulin-like growth factor-1 receptor and insulin receptor signaling pathways without significant interference from off-target kinase inhibition [10] [11].
Table 1: Primary Target Inhibition Profile of BMS-536924
Target Kinase | Half-Maximal Inhibitory Concentration (nanomolar) | Binding Affinity |
---|---|---|
Insulin-like Growth Factor-1 Receptor | 100 | High |
Insulin Receptor | 73 | High |
Protein Kinase B/Akt1 | >10,000 | Minimal |
Mitogen-Activated Protein Kinase 1/2 | >10,000 | Minimal |
Beyond its primary targets, BMS-536924 exhibits secondary inhibitory activity against several additional kinases, most notably focal adhesion kinase, mitogen-activated protein kinase kinase, and lymphocyte-specific protein tyrosine kinase [21] [22] [30]. These off-target effects occur at concentrations that are moderately higher than those required for insulin-like growth factor-1 receptor and insulin receptor inhibition [21] [22].
Focal adhesion kinase inhibition by BMS-536924 occurs with a half-maximal inhibitory concentration of 150 nanomolar [21] [22] [30]. Focal adhesion kinase plays crucial roles in cell adhesion, migration, and survival signaling pathways [14] [17]. The inhibition of focal adhesion kinase by BMS-536924 may contribute to the compound's effects on cell migration and invasion in experimental models [12] [13].
Lymphocyte-specific protein tyrosine kinase represents another significant off-target for BMS-536924, with inhibitory activity demonstrated at concentrations of 341 nanomolar [21] [22] [30]. Lymphocyte-specific protein tyrosine kinase is a member of the Src family of protein tyrosine kinases and plays important roles in T-cell activation and signaling [21] [22]. This off-target activity may influence immune cell function in experimental systems where BMS-536924 is employed [22] [30].
Mitogen-activated protein kinase kinase inhibition by BMS-536924 occurs at concentrations that overlap with its primary target activity [2] [4] [30]. This dual inhibition affects downstream signaling cascades, particularly the extracellular signal-regulated kinase pathway, which is critical for cell proliferation and survival [15] [30]. The simultaneous inhibition of insulin-like growth factor-1 receptor/insulin receptor and mitogen-activated protein kinase kinase pathways may contribute to the compound's potent antiproliferative effects [6] [11].
Table 2: Off-Target Kinase Inhibition Profile
Off-Target Kinase | Half-Maximal Inhibitory Concentration (nanomolar) | Selectivity Ratio* |
---|---|---|
Focal Adhesion Kinase | 150 | 1.5-2.1 |
Lymphocyte-Specific Protein Tyrosine Kinase | 341 | 3.4-4.7 |
Mitogen-Activated Protein Kinase Kinase | Not specifically quantified | Moderate |
*Selectivity ratio calculated relative to primary targets (73-100 nanomolar range)
Pharmacokinetic evaluation of BMS-536924 has been conducted across multiple species, including mouse, rat, dog, and monkey models [21] [22]. The compound demonstrates good oral bioavailability across all tested species, indicating favorable absorption characteristics [21] [22]. However, significant nonlinear pharmacokinetics has been observed in rodent species at increasing oral doses, suggesting dose-dependent changes in absorption, distribution, metabolism, or elimination processes [21] [22].
Tissue distribution studies reveal that BMS-536924 achieves meaningful concentrations in various tissue compartments following oral administration [18]. Comparative analysis of drug levels in skeletal muscle, tumor tissue, and serum demonstrates differential tissue penetration, with tumor tissues generally achieving higher drug concentrations than normal skeletal muscle [18]. This distribution pattern may contribute to the compound's selective effects on neoplastic versus normal tissues [18] [22].
The compound's distribution characteristics suggest adequate penetration into target tissues while maintaining systemic exposure levels sufficient for biological activity [18] [21]. However, specific data regarding blood-brain barrier penetration and central nervous system distribution remain limited in the available literature [8] [12].
Table 3: Pharmacokinetic Characteristics Across Species
Species | Bioavailability | Pharmacokinetic Linearity | Tissue Distribution |
---|---|---|---|
Mouse | Good | Nonlinear at high doses | Preferential tumor accumulation |
Rat | Good | Nonlinear at high doses | Not specifically characterized |
Dog | Good | Linear | Not specifically characterized |
Monkey | Good | Linear | Not specifically characterized |
Metabolic pathways for BMS-536924 involve hepatic biotransformation, with evidence suggesting involvement of cytochrome P450 enzyme systems [20]. The compound demonstrates interaction with cytochrome P450 2C9, indicating potential for drug-drug interactions in systems where this enzyme plays a significant metabolic role [20]. Additional studies suggest that the compound may be subject to efflux transport mechanisms, particularly through breast cancer resistance protein, which could influence its cellular accumulation and tissue distribution patterns [19].